Lipophilicity-Driven Permeability Advantage over 6-Methoxyquinoline Parent Scaffold
The introduction of the isopropyl group at the 2-position significantly increases lipophilicity compared to the unsubstituted 6-methoxyquinoline scaffold . This calculated difference suggests a superior passive membrane permeability profile for 6-Methoxy-2-(propan-2-yl)quinoline, which is a key prerequisite for intracellular target engagement and oral bioavailability, though this is a class-level inference pending experimental validation .
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 6-Methoxyquinoline: XLogP3 = 1.9 |
| Quantified Difference | Δ XLogP3 = +1.4 |
| Conditions | Computed by XLogP3 3.0 algorithm; not experimentally determined |
Why This Matters
For procurement in drug discovery programs targeting intracellular enzymes or transporters like P-gp, a higher predicted XLogP3 value closer to the optimal range (2-5) makes this analog a more viable starting point for hit-to-lead optimization compared to the more polar parent scaffold.
- [1] PubChem Compound Summary for CID 20709404 (Target) and CID 70593 (6-Methoxyquinoline). National Center for Biotechnology Information. View Source
